molecular formula C17H20Cl2N2O B2739783 N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride CAS No. 2460754-30-5

N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride

Cat. No.: B2739783
CAS No.: 2460754-30-5
M. Wt: 339.26
InChI Key: PSLLXQVOGNMAAM-UHFFFAOYSA-N
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Description

N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride is a chloro-substituted acetamide derivative with a molecular formula of C₁₉H₂₂Cl₂N₂O·HCl (calculated molecular weight: 409.77 g/mol) . Its structure features a 3-chlorophenyl group linked via an ethylamino spacer to a methylphenyl-acetamide core, protonated as a hydrochloride salt.

Properties

IUPAC Name

N-[4-[[2-(3-chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O.ClH/c1-13(21)20-17-7-5-15(6-8-17)12-19-10-9-14-3-2-4-16(18)11-14;/h2-8,11,19H,9-10,12H2,1H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLLXQVOGNMAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNCCC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 3-chlorophenylethylamine with formaldehyde to form an intermediate compound.

    Coupling Reaction: This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenylacetamides.

Scientific Research Applications

N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride is utilized in several fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Industry: Used in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Receptor Binding: It can bind to certain receptors, modulating their activity.

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, affecting biochemical pathways.

    Pathways Involved: Often involves pathways related to neurotransmission and signal transduction.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural similarities with other acetamide derivatives, particularly in substitution patterns and salt forms. Key analogs and their properties are summarized below:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Reference
Target Compound C₁₉H₂₂Cl₂N₂O·HCl 409.77 3-Chlorophenyl, ethylamino-methylphenyl Hydrochloride
2-(4-Benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide C₁₉H₂₃ClN₃O·2HCl 434.78 Benzylpiperazine, 3-chlorophenyl Dihydrochloride
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 183.63 Chloro, 3-methylphenyl Neutral
N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzotriazol-1-yl)-N-(3-chlorobenzyl)acetamide C₂₄H₂₁ClN₆O 444.92 Benzotriazolyl, pyrazolyl, 3-chlorobenzyl Neutral
2-(Ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide C₁₄H₂₁ClN₃O₂ 296.79 (free base) Morpholine, ethylamino Hydrochloride

Key Observations :

  • Chloroaromatic Groups : The 3-chlorophenyl moiety is common in analogs targeting CNS receptors (e.g., anticonvulsant activity in dihydrochloride salts) .
  • Salt Forms : Hydrochloride and dihydrochloride salts enhance solubility and bioavailability, critical for in vivo efficacy .
  • Backbone Flexibility: Ethylamino or piperazine spacers (e.g., in compounds) improve binding to hydrophobic pockets in enzymes or receptors .

Example Yield :

  • N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzotriazol-1-yl)-N-(3-chlorobenzyl)acetamide : Synthesized in 57% yield via T3P-mediated coupling .

Biological Activity

N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride, a compound with the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC17H19ClN2O
Molecular Weight302.8 g/mol
IUPAC NameN-[4-[[2-(3-chlorophenyl)ethylamino]methyl]phenyl]acetamide; hydrochloride
PurityTypically ≥ 95%

Structural Characteristics

The compound features a chloro-substituted phenyl ring which contributes significantly to its biological activity. Its structure can be analyzed using quantitative structure-activity relationship (QSAR) models, which have proven effective in predicting the activity of similar compounds.

Antimicrobial Properties

Research indicates that chloroacetamides, including N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide, exhibit varying degrees of antimicrobial activity depending on their chemical structure. A study focusing on the antimicrobial potential of chloroacetamides demonstrated that compounds with halogenated substituents on the phenyl ring showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli and moderately effective against Candida albicans .

Structure-Activity Relationship (SAR)

The position of substituents on the phenyl ring is crucial for the biological activity of these compounds. The presence of a chlorine atom at the para position enhances lipophilicity, facilitating cell membrane penetration and increasing antimicrobial efficacy . The following table summarizes the SAR findings related to similar compounds:

Compound NameSubstituent PositionActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Yeast
N-(4-chlorophenyl)-2-chloroacetamideParaHighModerateModerate
N-(3-bromophenyl)-2-chloroacetamideMetaModerateLowLow
N-(2-fluorophenyl)-2-chloroacetamideOrthoHighModerateHigh

Study on Antimicrobial Potential

In a comprehensive study published in Molecules, researchers synthesized various chloroacetamides and evaluated their antimicrobial potential through standard testing methods. The results indicated that compounds with a para-substituted chlorophenyl group exhibited superior activity against both Gram-positive bacteria and pathogenic yeasts .

Clinical Implications

The promising results from laboratory studies suggest potential clinical applications for this compound in treating infections caused by resistant bacterial strains. Further research is warranted to explore its efficacy in vivo and its mechanism of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution, acetylation, and hydrochlorination. For example, intermediates like 3-chlorophenyl ethylamine derivatives are prepared via refluxing in ethanol or dichloromethane with sodium hydroxide as a catalyst . Yield optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometric ratios of precursors (e.g., amine:acetylating agent = 1:1.2), and controlling temperature during exothermic steps .

Q. Which analytical techniques are critical for characterizing intermediates and the final compound?

  • Methodology :

  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .
  • Structural confirmation : 1^1H/13^13C NMR (DMSO-d6 or CDCl3) to verify substituent positions; FT-IR for functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ for C17_{17}H19_{19}Cl2_2N2_2O) .

Q. How can researchers design in vitro assays to assess the compound’s mechanism of action?

  • Methodology : Target-specific assays (e.g., enzyme inhibition or receptor binding) require:

  • Dose-response curves : Test concentrations from 1 nM to 100 µM.
  • Control compounds : Use known agonists/antagonists (e.g., for GPCR targets) to validate assay conditions .
  • Kinetic analysis : Measure IC50_{50} values using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodology :

  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma or tissue homogenates .
  • Solubility adjustments : Improve bioavailability via salt forms (e.g., hydrochloride) or nanoformulations .
  • Species-specific differences : Compare metabolic stability in human vs. rodent liver microsomes .

Q. How can structure-activity relationship (SAR) studies be structured for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., chloro to fluoro on phenyl rings) or vary alkyl chain lengths in the ethylamino group .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk at 3-chlorophenyl) with activity .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using Schrödinger Suite .

Q. What computational approaches predict off-target interactions or toxicity risks?

  • Methodology :

  • Molecular docking : Screen against PubChem’s BioAssay database (e.g., cytochrome P450 isoforms) .
  • Toxicity prediction : Use ADMET predictors (e.g., admetSAR) to estimate hERG inhibition or hepatotoxicity .

Q. How do polymorphic forms of the hydrochloride salt impact physicochemical properties?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction to identify polymorphs and hydrogen-bonding networks .
  • Stability testing : Compare dissolution rates and hygroscopicity of Form I (monoclinic) vs. Form II (triclinic) under accelerated storage conditions .

Q. What green chemistry principles apply to scaling up synthesis?

  • Methodology :

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for nucleophilic substitutions .
  • Catalyst recycling : Immobilize sodium hydroxide on silica gel to reduce waste .
  • Microwave-assisted synthesis : Reduce reaction times for acetylation steps (e.g., 30 min at 100°C vs. 6 hr reflux) .

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